Cas no 2287287-74-3 (Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate)

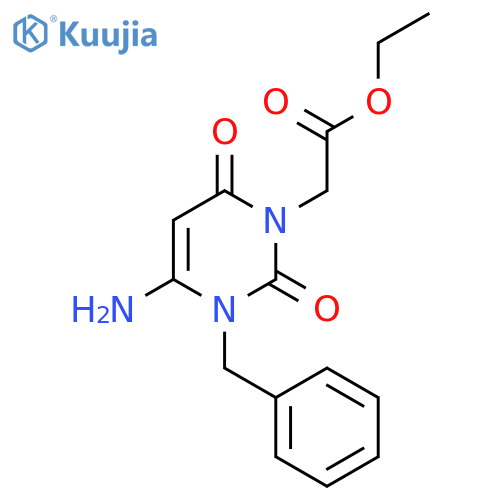

2287287-74-3 structure

商品名:Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate

- 2287287-74-3

- Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate

- EN300-6747512

-

- インチ: 1S/C15H17N3O4/c1-2-22-14(20)10-18-13(19)8-12(16)17(15(18)21)9-11-6-4-3-5-7-11/h3-8H,2,9-10,16H2,1H3

- InChIKey: XOWIYYLZOXXNON-UHFFFAOYSA-N

- ほほえんだ: O=C1N(C(C=C(N)N1CC1C=CC=CC=1)=O)CC(=O)OCC

計算された属性

- せいみつぶんしりょう: 303.12190603g/mol

- どういたいしつりょう: 303.12190603g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 483

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6747512-0.25g |

ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |

2287287-74-3 | 95.0% | 0.25g |

$498.0 | 2025-03-13 | |

| Enamine | EN300-6747512-2.5g |

ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |

2287287-74-3 | 95.0% | 2.5g |

$1063.0 | 2025-03-13 | |

| Enamine | EN300-6747512-5.0g |

ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |

2287287-74-3 | 95.0% | 5.0g |

$1572.0 | 2025-03-13 | |

| Enamine | EN300-6747512-0.05g |

ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |

2287287-74-3 | 95.0% | 0.05g |

$455.0 | 2025-03-13 | |

| Enamine | EN300-6747512-1.0g |

ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |

2287287-74-3 | 95.0% | 1.0g |

$541.0 | 2025-03-13 | |

| Enamine | EN300-6747512-0.5g |

ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |

2287287-74-3 | 95.0% | 0.5g |

$520.0 | 2025-03-13 | |

| Enamine | EN300-6747512-0.1g |

ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |

2287287-74-3 | 95.0% | 0.1g |

$476.0 | 2025-03-13 | |

| Enamine | EN300-6747512-10.0g |

ethyl 2-(4-amino-3-benzyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl)acetate |

2287287-74-3 | 95.0% | 10.0g |

$2331.0 | 2025-03-13 |

Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

2287287-74-3 (Ethyl 2-(4-amino-3-benzyl-2,6-dioxopyrimidin-1-yl)acetate) 関連製品

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量